molecular formula C14H21Cl3F3N3 B13090121 1-(Azetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine trihydrochloride CAS No. 1184993-45-0

1-(Azetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine trihydrochloride

Cat. No.: B13090121
CAS No.: 1184993-45-0
M. Wt: 394.7 g/mol
InChI Key: CDVNZPOWLRQWNV-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine trihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, a piperazine ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine trihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via electrophilic fluorination reactions using reagents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine trihydrochloride involves its interaction with specific molecular targets. The azetidine and piperazine rings allow it to bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine trihydrochloride stands out due to its combination of an azetidine ring, a piperazine ring, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1184993-45-0

Molecular Formula

C14H21Cl3F3N3

Molecular Weight

394.7 g/mol

IUPAC Name

1-(azetidin-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine;trihydrochloride

InChI

InChI=1S/C14H18F3N3.3ClH/c15-14(16,17)11-2-1-3-12(8-11)19-4-6-20(7-5-19)13-9-18-10-13;;;/h1-3,8,13,18H,4-7,9-10H2;3*1H

InChI Key

CDVNZPOWLRQWNV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CNC2)C3=CC=CC(=C3)C(F)(F)F.Cl.Cl.Cl

Origin of Product

United States

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